Propanoyl chloride, 3-(phenylmethoxy)-

Vue d'ensemble

Description

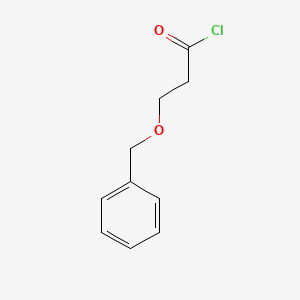

Propanoyl chloride, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanoyl chloride, is an organic molecule belonging to the class of acyl chlorides. It is not naturally occurring and is synthesized in a laboratory setting. The compound has a molecular formula of C10H11ClO2 and a molecular weight of 198.64 g/mol.

Méthodes De Préparation

Propanoyl chloride, 3-(phenylmethoxy)-, is typically synthesized from 3-(benzyloxy)propanoic acid. The preparation involves the use of anhydrous dichloromethane (DCM) as a solvent and a cooling bath to maintain reaction conditions . The reaction is carried out in a round-bottomed flask equipped with a thermometer, nitrogen inlet and outlet, and a magnetic stirrer . The 3-(benzyloxy)propanoic acid is reacted with thionyl chloride (SOCl2) to produce the desired acyl chloride .

Analyse Des Réactions Chimiques

Propanoyl chloride, 3-(phenylmethoxy)-, undergoes several types of chemical reactions, primarily due to the presence of the acyl chloride functional group. Some of the key reactions include:

-

Nucleophilic Acylation: : This reaction involves the attack of a nucleophile on the carbonyl carbon of the acyl chloride. The chlorine atom is displaced, and a new bond is formed between the nucleophile and the carbonyl carbon. For example, its reaction with ethanol yields 3-(benzyloxy)propanoic acid ethyl ester. [ \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COCl} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COOCH}_2\text{CH}_3 + \text{HCl} ]

-

Hydrolysis: : Acyl chlorides are susceptible to hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid. [ \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COOH} + \text{HCl} ]

Applications De Recherche Scientifique

Pharmaceutical Applications

Propanoyl chloride, 3-(phenylmethoxy)- is primarily utilized in the synthesis of pharmaceutical compounds. Its reactivity as an acyl chloride makes it suitable for forming amides and esters, which are crucial in drug design.

Synthesis of Amides

One notable application is in the synthesis of amides through the Schotten-Baumann reaction. In this process, propanoyl chloride can react with amines to produce various amide derivatives. For instance:

- Case Study: The reaction of propanoyl chloride with 2-(3-chlorophenyl)ethan-1-amine led to the formation of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. The reaction was performed in dichloromethane with triethylamine as a base, yielding a product characterized by NMR spectroscopy .

Synthesis of Intermediates for Antibiotics

Propanoyl chloride is also used to synthesize intermediates for antibiotics. For example, it has been employed in the preparation of key intermediates for fluoroquinolone antibiotics, which are vital for treating bacterial infections .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, facilitating the formation of various functional groups.

Formation of Esters

Propanoyl chloride can react with alcohols to form esters. This reaction is significant in synthesizing flavoring agents and fragrances.

- Example Reaction:

Synthesis of Complex Molecules

It is also involved in synthesizing complex organic molecules that require specific functional group transformations.

- Case Study: The use of propanoyl chloride in the synthesis of substituted β-lactams has been documented, showcasing its utility in creating compounds with potential pharmacological activity .

Data Table: Applications Overview

| Application Area | Specific Use | Example Compound/Reaction |

|---|---|---|

| Pharmaceutical | Synthesis of amides | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide |

| Antibiotic Intermediates | Key intermediates for fluoroquinolones | Fluoroquinolone antibiotics |

| Organic Synthesis | Formation of esters | Various flavoring agents |

| Complex Molecule Synthesis | Synthesis of β-lactams | Substituted β-lactams |

Mécanisme D'action

The mechanism of action of propanoyl chloride, 3-(phenylmethoxy)-, is primarily based on its reactivity as an acyl chloride. The presence of the electron-withdrawing chlorine atom and the carbonyl group makes the molecule susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and introducing functional groups into other molecules.

Comparaison Avec Des Composés Similaires

Propanoyl chloride, 3-(phenylmethoxy)-, can be compared with other acyl chlorides, such as propionyl chloride (propanoyl chloride) and benzoyl chloride. Some similar compounds include:

Propionyl chloride (Propanoyl chloride): This compound has a simpler structure with a molecular formula of C3H5ClO and is used as a reagent for organic synthesis.

Benzoyl chloride: This compound has a benzoyl group attached to the carbonyl carbon and is used in the synthesis of benzoyl derivatives.

The uniqueness of propanoyl chloride, 3-(phenylmethoxy)-, lies in the presence of the phenylmethoxy group, which imparts distinct reactivity and properties compared to other acyl chlorides.

Activité Biologique

Propanoyl chloride, 3-(phenylmethoxy)-, is a compound with the chemical formula and is known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Propanoyl chloride, 3-(phenylmethoxy)- features a propanoyl group attached to a phenylmethoxy moiety. Its structure is represented as follows:

This compound belongs to a class of acyl chlorides, which are known for their reactivity and ability to participate in various chemical reactions, particularly in medicinal chemistry.

1. Pharmacological Properties

Propanoyl chloride derivatives have been studied for their potential therapeutic applications. The presence of the phenylmethoxy group suggests possible interactions with biological targets that may lead to various pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies indicate that propanoyl chloride derivatives may affect cancer cell proliferation by modulating key signaling pathways.

The biological activity of propanoyl chloride can be attributed to its ability to interact with specific enzymes and receptors. For example:

- Enzyme Inhibition : The acyl chloride functionality allows for the formation of acyl-enzyme intermediates, which can inhibit serine proteases involved in inflammatory responses.

- Receptor Modulation : The phenylmethoxy group may enhance binding affinity to certain receptors, potentially influencing cellular signaling pathways relevant to cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of propanoyl chloride derivatives:

Case Study 1: Anti-inflammatory Effects

A study examining the anti-inflammatory properties of related compounds found that derivatives of propanoyl chloride significantly reduced the production of pro-inflammatory mediators in vitro. This was attributed to their ability to inhibit NF-κB signaling pathways.

Case Study 2: Anticancer Activity

Research involving various propanoyl chloride derivatives demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | Inhibition of NF-κB pathway |

| Anticancer | Induction of apoptosis | Activation of caspases |

| Enzyme inhibition | Inhibition of proteases | Formation of acyl-enzyme intermediates |

Propriétés

IUPAC Name |

3-phenylmethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGNRXDOYOEFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.